molecular formula C17H13ClN2O6 B4008382 5-chloro-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

5-chloro-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B4008382
M. Wt: 376.7 g/mol
InChI Key: LSPFBSAQWONNRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of related compounds often involves intricate processes that can yield insights into potential methods for synthesizing 5-chloro-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. For instance, the synthesis of tritium and carbon-14 labeled compounds, as well as other closely related chemical structures, involves multi-step procedures that may include chiral HPLC purification and the use of specific reagents to achieve the desired molecular configurations (Dischino et al., 2003).

Molecular Structure Analysis

The crystal structure and molecular analysis of similar compounds provide valuable information for understanding the molecular structure of 5-chloro-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. Studies involving X-ray single-crystal diffraction and spectroscopic analysis have been instrumental in characterizing compounds with similar structural features (Shi et al., 2007).

Chemical Reactions and Properties

The chemical reactivity and properties of analogous compounds can shed light on the behavior of 5-chloro-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one under various conditions. Reactions involving nitration, chlorination, and the formation of indoles and oxazines from precursors have been studied, highlighting the potential pathways and transformations relevant to this compound (Hirotani & Zen, 1994).

Physical Properties Analysis

Analyzing the physical properties of closely related compounds, including solubility, melting points, and crystalline structure, provides insights into the physical behavior of 5-chloro-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. Such studies are essential for determining the conditions under which the compound remains stable and its potential applications in various scientific domains.

Chemical Properties Analysis

The chemical properties of similar compounds, such as their reactivity with different reagents, stability under various conditions, and the nature of their interactions with biological molecules, are critical for understanding the chemical nature of 5-chloro-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. Investigations into the synthesis, structural and spectroscopic evaluations, and nonlinear optical properties of related molecules contribute to a deeper understanding of the chemical properties of this compound (Tamer et al., 2015).

Scientific Research Applications

Photoassisted Fenton Reaction for Pesticide Degradation

Research demonstrates the effectiveness of the photoassisted Fenton reaction in decomposing pesticides in water, illustrating a potential application for 5-Chloro-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in environmental remediation. The process facilitates rapid decomposition of contaminants, leading to mineralization and the breakdown of harmful substances into less toxic forms, showcasing its potential for cleaning pesticide-laden water bodies (Pignatello & Sun, 1995).

Anti-inflammatory and Analgesic Applications

A study on novel indomethacin analogs, which are structurally related to the specified compound, highlights the potential of these molecules in developing non-ulcerogenic anti-inflammatory drugs. These compounds have been shown to possess significant anti-inflammatory, analgesic, and ulcerogenic properties, suggesting the application of 5-Chloro-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in the pharmaceutical industry for the development of safer NSAIDs (Bhandari et al., 2010).

Synthetic Intermediate in Organic Chemistry

The compound's structural features suggest its utility as an intermediate in the synthesis of complex organic molecules. For example, in organic syntheses involving indole derivatives, similar compounds have been utilized to create a variety of biologically active molecules, indicating the potential use of 5-Chloro-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in facilitating the synthesis of new therapeutic agents or research chemicals (Modi et al., 2003).

Catalyst in Reduction Reactions

The reactivity of nitroarenes and azaaromatic compounds in the presence of formic acid and a ruthenium catalyst illustrates the role of similar compounds in catalytic reduction processes. This suggests that 5-Chloro-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one could be explored as a catalyst or a component in the synthesis of aminoarenes, potentially offering a novel pathway for the production of amines in organic synthesis (Watanabe et al., 1984).

properties

IUPAC Name

5-chloro-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O6/c1-26-15-5-2-9(6-13(15)20(24)25)14(21)8-17(23)11-7-10(18)3-4-12(11)19-16(17)22/h2-7,23H,8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPFBSAQWONNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Cl)NC2=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
Reactant of Route 2
5-chloro-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
Reactant of Route 3
5-chloro-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
Reactant of Route 4
5-chloro-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
Reactant of Route 5
5-chloro-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
5-chloro-3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.